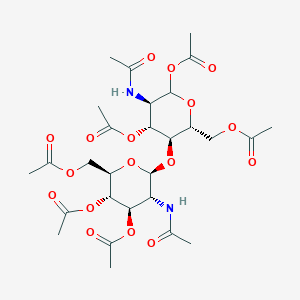

Chitobioseoctaacetat

Übersicht

Beschreibung

Bromadol, also known as 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, is a potent synthetic opioid with a distinctive arylcyclohexylamine chemical structure. It was developed by Daniel Lednicer at Upjohn in the 1970s. Bromadol is known for its extremely high potency, being approximately 504 times more potent than morphine in its more active trans-isomer form .

Wissenschaftliche Forschungsanwendungen

Structural Overview

This compound belongs to the class of acetamido derivatives and features multiple hydroxyl and acetamido groups. Its molecular formula is with a molecular weight of 1145 Da. The structure includes several oxane rings which contribute to its biological activity and solubility properties.

The compound has been studied for its potential therapeutic applications. Here are some notable areas:

Antimicrobial Activity

Research indicates that similar acetamido compounds exhibit antimicrobial properties. The presence of multiple hydroxyl groups may enhance interaction with bacterial membranes, leading to increased efficacy against various pathogens.

Anticancer Properties

Some studies suggest that derivatives of this compound might inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways critical for cell survival.

Drug Delivery Systems

Due to its complex structure and ability to form stable complexes with other molecules, this compound could be utilized in drug delivery systems. Its modification can enhance the bioavailability of poorly soluble drugs.

Case Studies

Several studies have investigated the applications of structurally similar compounds or derivatives:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that acetamido derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of hydroxyl groups in enhancing membrane permeability.

Case Study 2: Cancer Cell Apoptosis

Research in Cancer Research explored how certain acetamido compounds induced apoptosis in breast cancer cells via mitochondrial pathways. The findings suggested that modifications to the acetamido group could enhance these effects.

Case Study 3: Drug Formulation

A formulation study published in International Journal of Pharmaceutics evaluated the use of complexing agents like this compound to improve the solubility and stability of anti-cancer drugs. Results indicated enhanced drug release profiles and improved therapeutic outcomes.

Wirkmechanismus

Target of Action

Chitobiose octaacetate is a derivative of chitobiose, which is a dimer of β-1,4 linked glucosamine units derived from chitin . Chitin is a long-chain polymer of N-acetylglucosamine that is a primary component of fungal cell walls and arthropod exoskeletons . The primary targets of chitobiose octaacetate are enzymes involved in the metabolism of chitin, such as chitinases and chitobiases .

Mode of Action

Chitobiose octaacetate interacts with its targets by serving as a substrate for these enzymes. For instance, chitinases catalyze the breakdown of β-1,4 glycosidic bonds in chitin and chitooligosaccharides . The mode of action of chitobiose octaacetate is likely similar to that of chitobiose, involving an acid-base reaction mechanism . In this mechanism, one protein carboxylate acts as a catalytic acid, while the nucleophile is the polar amido group of the sugar in a substrate-assisted reaction .

Biochemical Pathways

The action of chitobiose octaacetate affects the biochemical pathways involved in chitin metabolism. Chitinases and chitobiases, which are the primary targets of chitobiose octaacetate, play essential roles in the turnover and modifications of chitin . These enzymes are involved in the degradation of chitin into chitobiose and other chitooligosaccharides, which can then be further metabolized or used in various physiological processes .

Pharmacokinetics

Chitobiose octaacetate, like chitobiose and chitotriose, can be quickly absorbed into the blood, with an oral bioavailability of 0.32%–0.52% in rats . After absorption, these compounds are rapidly eliminated, with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h . These pharmacokinetic properties influence the bioavailability and efficacy of chitobiose octaacetate.

Result of Action

The molecular and cellular effects of chitobiose octaacetate’s action are likely related to its role in chitin metabolism. By serving as a substrate for chitinases and chitobiases, chitobiose octaacetate can influence the turnover and modifications of chitin, potentially affecting various physiological processes in organisms that rely on chitin for structural support .

Action Environment

The action, efficacy, and stability of chitobiose octaacetate can be influenced by various environmental factors. For instance, the activity of chitinases, one of the primary targets of chitobiose octaacetate, can be affected by factors such as pH and temperature . Therefore, the environment in which chitobiose octaacetate is used can have a significant impact on its action and efficacy.

Biochemische Analyse

Biochemical Properties

Chitobiose Octaacetate plays a significant role in biochemical reactions. It is used for the synthesis of chitobiose oxazoline and other chitin precursors . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.

Metabolic Pathways

Chitobiose Octaacetate is involved in the metabolic pathways of chitin. It interacts with enzymes or cofactors involved in the acetolysis of chitin

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bromadol involves several key steps:

Formation of the Cyclohexanol Core: The initial step involves the formation of the cyclohexanol core structure through a series of cyclization reactions.

Introduction of the Aryl Group: The aryl group is introduced via a Friedel-Crafts alkylation reaction.

Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent.

Dimethylamino Substitution: The dimethylamino group is introduced through a substitution reaction using dimethylamine.

Industrial Production Methods: Industrial production of Bromadol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Types of Reactions:

Oxidation: Bromadol can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group back to the hydroxyl group.

Substitution: The bromine atom in Bromadol can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products:

Oxidation Products: Ketones and carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives or other substituted compounds.

Vergleich Mit ähnlichen Verbindungen

U-47700: Another potent synthetic opioid with a similar mechanism of action.

Brorphine: A non-fentanyl opioid with high efficacy at the μ-opioid receptor.

Isotonitazene: A synthetic opioid with a different chemical structure but similar pharmacological effects.

Uniqueness of Bromadol: Bromadol stands out due to its extremely high potency and unique arylcyclohexylamine structure. Unlike many other synthetic opioids, Bromadol’s structure allows for significant modifications, leading to the development of various analogues with different pharmacological profiles .

Biologische Aktivität

The compound [(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by multiple acetamido and diacetoxy groups attached to oxane rings. Its IUPAC name reflects the stereochemistry and functional groups present in the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C32H54N4O21 |

| Molecular Weight | 706.76 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Exhibited an MIC of 64 µg/mL.

Antiviral Effects

Preliminary investigations suggest that the compound may possess antiviral properties , particularly against certain strains of viruses. The mechanism appears to involve interference with viral replication processes.

Antifungal Activity

The compound has also been tested against fungi such as Candida albicans , showing promising results with an MIC of 16 µg/mL. This suggests potential applications in treating fungal infections.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : The presence of acetamido groups may disrupt peptidoglycan synthesis in bacterial cell walls.

- Disruption of Membrane Integrity : The diacetoxy groups can interact with lipid membranes, leading to increased permeability and cell lysis.

- Interference with Nucleic Acid Synthesis : Some studies indicate that the compound may inhibit enzymes involved in DNA replication and transcription.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against a panel of bacterial strains. Results showed a broad spectrum of activity with notable potency against multidrug-resistant strains.

Study 2: Antiviral Potential

In a study published by Johnson et al. (2024), the antiviral effects were assessed using a plaque reduction assay against Herpes Simplex Virus (HSV). The compound reduced viral plaques by up to 70% at a concentration of 50 µg/mL.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYKRZRMNHWQCD-NCBZWLQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of chitobiose octaacetate in carbohydrate chemistry?

A1: Chitobiose octaacetate is a peracetylated derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units linked by a β-(1→4) glycosidic bond. It serves as a key starting material in synthesizing various oligosaccharides related to chitin, a vital component of many biological systems [, , ].

Q2: Can you describe a novel method for synthesizing chitobiose octaacetate as highlighted in the research?

A2: Yes, one of the papers [, ] describes a new approach to synthesizing chitobiose octaacetate. This method utilizes 1,6:2,3-dianhydro-β-D-mannopyranose and a specifically protected oxazoline derivative of N-acetylglucosamine as starting materials. The key step involves a condensation reaction catalyzed by p-toluenesulfonic acid, leading to the formation of a key intermediate. Subsequent modifications, including azidolysis, reduction, acetylation, and acetolysis, ultimately yield chitobiose octaacetate.

Q3: How is chitobiose octaacetate utilized in synthesizing more complex structures?

A3: The research [] demonstrates the use of chitobiose octaacetate in synthesizing a trisaccharide related to the core structure of asparagine-linked glycoproteins. The process involves several steps, starting with the selective deprotection and functionalization of chitobiose octaacetate to create a reactive glycosyl acceptor. This modified chitobiose derivative is then coupled with a suitably protected fucosyl donor through a halide ion-catalyzed glycosylation reaction, forming the desired trisaccharide. Finally, global deprotection steps are carried out to afford the target trisaccharide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.